Target Compound as a Precursor for a Potent CDK2 Inhibitor with Sub-Micromolar Activity
4-Hydroxy-7-(methylsulfonyl)quinazoline serves as a crucial synthetic precursor for generating advanced sulfonyl quinazoline analogs with potent anti-cancer activity. While the parent compound itself is a building block, derivatives synthesized from it have demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. For example, the optimized derivatives B34 and B35, which are chemically elaborated from the core scaffold, exhibited IC50 values of 0.102 ± 0.04 µM and 0.058 ± 0.003 µM, respectively, against CDK2 .
| Evidence Dimension | Inhibition of CDK2/Cyclin A2 activity |
|---|---|
| Target Compound Data | Serves as precursor; advanced derivatives B34 and B35 show IC50 = 0.102 µM and 0.058 µM |
| Comparator Or Baseline | Other non-sulfonyl quinazoline derivatives from the same series |
| Quantified Difference | Not directly comparable; data establishes the potency of the target scaffold's derivatives |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
This evidence positions 4-Hydroxy-7-(methylsulfonyl)quinazoline as the essential starting material for accessing a class of potent CDK2 inhibitors, justifying its procurement for medicinal chemistry programs targeting liver cancer.
